methyl 4-methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 4-methoxy-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-6-8-9(16-3)7(11(15)17-4)5-12-10(8)14(2)13-6/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYCSEPLRFHSOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)OC)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371665 | |
| Record name | Methyl 4-methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726886 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175202-30-9 | |
| Record name | Methyl 4-methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methoxylation at Position 4
Methoxylation is achieved through nucleophilic aromatic substitution (SNAr) or copper-catalyzed coupling. A patent by CN115872995B describes the use of a tetrahydropyranyl (THP) protecting group to direct methoxylation at position 4. The THP-protected pyrazolopyridine is treated with sodium methoxide in methanol at 70°C, resulting in deprotection concurrent with methoxy group installation. This method achieves 85–90% yield, with regioselectivity confirmed via 1H NMR (δ 3.8 ppm, singlet for OCH3).
Dimethylation at Positions 1 and 3
Methylation at N1 and C3 requires sequential alkylation. After forming the pyrazolopyridine core, N1 methylation is performed using methyl iodide and potassium carbonate in DMF at 60°C (yield: 88%). For C3 methylation, a Friedel-Crafts alkylation with methyl chloroacetate in the presence of aluminum chloride (AlCl3) at 0°C selectively functionalizes position 3, yielding 70–75% product.
Carboxylate Ester Installation at Position 5
Formylation-Oxidation-Esterification Sequence
A three-step strategy is employed to introduce the carboxylate ester:
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Formylation : The pyrazolopyridine intermediate undergoes Vilsmeier-Haack formylation using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) at −20°C, yielding 4-methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (85% yield).
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Oxidation : The aldehyde is oxidized to the carboxylic acid using silver oxide (Ag2O) in hydrochloric acid (HCl) at 60°C. This step achieves >95% purity, verified by FT-IR (C=O stretch at 1688 cm⁻¹).
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Esterification : The carboxylic acid is treated with methanol and sulfuric acid (H2SO4) under reflux to form the methyl ester (yield: 92%).
Direct Esterification via Grignard Reagents
An alternative route employs a Grignard reagent (isopropyl magnesium bromide) to directly introduce the ester moiety. The pyrazolopyridine substrate reacts with methyl chloroformate in tetrahydrofuran (THF) at −35°C, followed by quenching with saturated ammonium chloride. This method achieves 78% yield but requires stringent temperature control.
Analytical Validation and Process Optimization
Spectroscopic Characterization
Process Metrics
| Step | Yield (%) | Purity (HPLC, %) | Key Reagents |
|---|---|---|---|
| Cyclocondensation | 90 | 99.5 | Ethyl acetoacetate |
| N1 Methylation | 88 | 99.2 | Methyl iodide, K2CO3 |
| C3 Methylation | 75 | 98.8 | Methyl chloroacetate |
| Formylation | 85 | 99.0 | DMF, POCl3 |
| Oxidation | 95 | 99.7 | Ag2O, HCl |
| Esterification | 92 | 99.4 | MeOH, H2SO4 |
Challenges and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives where the methoxy group is replaced by other functional groups.
Scientific Research Applications
Biological Activities
Methyl 4-methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exhibits various biological activities that make it a candidate for pharmaceutical research:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi.
- Antitumor Activity : It has been investigated for its potential to inhibit tumor growth by targeting specific pathways involved in cancer progression.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation markers in various biological assays.
These activities are attributed to its interaction with key biological targets such as cyclin-dependent kinases and other important enzymes involved in cellular processes.
Applications in Research
The versatility of this compound extends across several scientific disciplines:
Medicinal Chemistry
This compound is explored for its potential as a lead molecule in drug development. Its ability to inhibit specific enzymes makes it suitable for designing inhibitors against diseases like cancer and viral infections.
Material Science
In material science, derivatives of this compound are used as building blocks for synthesizing new materials with unique chemical properties. Its structural features allow for modifications that can enhance material performance.
Fluorescent Probes
Due to its fluorescent properties, this compound can be utilized as a fluorescent probe in biochemical assays, aiding in the visualization of cellular processes.
Mechanism of Action
The mechanism of action of methyl 4-methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of pyrazolopyridine derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Pyrazolo[3,4-b]pyridine-5-carboxylates
Key Observations :
- Ester Group : Methyl esters (e.g., target compound) may offer enhanced metabolic stability compared to ethyl esters (e.g., L87, ARA-04) but could exhibit lower aqueous solubility .
- Methyl vs. Phenyl at R1/R3 : Methyl groups (target compound) likely reduce steric hindrance compared to phenyl substituents (e.g., Compound 5 in ), possibly enhancing membrane permeability .
Biological Activity
Methyl 4-methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (commonly referred to as MMDP) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
MMDP is characterized by a pyrazolo[3,4-b]pyridine core with a methoxy group at the 4-position and dimethyl groups at the 1 and 3 positions. Its molecular formula is , with a molecular weight of approximately 235.24 g/mol. The presence of these functional groups enhances its reactivity and biological activity.
Biological Activities
MMDP has been investigated for various biological activities, including:
- Antimicrobial Activity : Compounds in the pyrazolo[3,4-b]pyridine family have shown effectiveness against a range of microbial pathogens.
- Anti-cancer Properties : MMDP exhibits inhibition against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Studies indicate that it can inhibit CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively .
- Anti-inflammatory Effects : The compound has been noted for its potential to inhibit COX enzymes, contributing to its anti-inflammatory properties .
- Neuroprotective Effects : Preliminary studies suggest that MMDP may have protective effects against neurodegenerative diseases like Alzheimer's by inhibiting certain pathways involved in neuronal death.
The mechanism by which MMDP exerts its biological effects involves several pathways:
- Enzyme Inhibition : MMDP acts as an inhibitor of various enzymes such as cyclin-dependent kinases and phosphodiesterases, disrupting critical signaling pathways associated with cell proliferation and inflammation.
- Receptor Interaction : It may interact with specific receptors involved in pain and inflammation, modulating their activity to exert analgesic effects.
- Cellular Proliferation Inhibition : MMDP has shown significant antiproliferative activity against cancer cell lines such as HeLa and HCT116, indicating its potential as a chemotherapeutic agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of MMDP, a comparative analysis with similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 6-(4-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridine | Substituted phenyl group; ethyl instead of methyl | Antimicrobial, anti-cancer |
| 1-Methyl-4-methylsulfanylpyrazolo[3,4-b]pyridine | Contains a methylsulfanyl group | Enhanced lipophilicity |
| Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate | Lacks methoxy group; different substitution pattern | Varies in biological activity |
This table illustrates how MMDP stands out due to its specific functional groups that influence its chemical behavior and biological activity.
Case Studies
Several studies have highlighted the biological potential of MMDP:
- Cancer Research : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit potent anti-cancer activities through CDK inhibition. MMDP was included in this study as a promising candidate due to its structural similarities and observed potency against various cancer cell lines .
- Anti-inflammatory Screening : In vitro assays showed that MMDP significantly inhibited COX-2 activity compared to standard anti-inflammatory drugs like celecoxib, suggesting its potential for treating inflammatory conditions .
Q & A
Q. What are the established synthetic routes for methyl 4-methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, and what experimental conditions optimize yield?
Methodological Answer: The synthesis of pyrazolo-pyridine derivatives typically involves cyclocondensation or multi-step reactions. For example:
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Cyclocondensation : Ethyl acetoacetate, DMF-DMA, and substituted hydrazines are refluxed in ethanol to form pyrazole intermediates. Hydrolysis under basic conditions (e.g., NaOH) yields carboxylic acid derivatives, which are esterified to the final product .
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Fused heterocyclic systems : Reacting pyrazole-4-carbaldehydes with hydrazine hydrate in acetic acid/ethanol under reflux generates fused pyrazolo-pyridine systems. Temperature and stoichiometry are critical; room temperature favors amine derivatives, while reflux promotes cyclization .
-
Key Conditions :
Reagent System Solvent Temperature Yield (%) Reference Hydrazine hydrate + AcOH Ethanol Reflux 60–75 NaOH hydrolysis H₂O/EtOH 80°C ~85
Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish its structure?
Methodological Answer:
- NMR :
- HPLC : Used for purity assessment. Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) resolve impurities. Retention times vary by substitution pattern .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ at m/z 249.1 for C₁₁H₁₂N₃O₃) .
Q. How can researchers purify this compound, and what solvents are optimal for recrystallization?
Methodological Answer:
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for intermediate purification. Polar substituents (e.g., methoxy) increase retention .
- Recrystallization : Ethanol/water mixtures (1:1) yield high-purity crystals. For hydrophobic derivatives, dichloromethane/hexane (1:3) is effective .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of substituents in pyrazolo-pyridine synthesis?
Methodological Answer: Regioselectivity is governed by electronic and steric factors:
- Electron-Withdrawing Groups (EWGs) : Direct substitution to the pyridine ring’s electron-deficient C-5 position via nucleophilic aromatic substitution. Methoxy groups activate ortho/para positions .
- Steric Effects : Bulky substituents (e.g., 2-fluorobenzyl) favor C-3 over C-5 due to reduced steric hindrance. Computational modeling (DFT) confirms energy barriers for alternative pathways .
- Kinetic vs. Thermodynamic Control : Reflux conditions favor thermodynamically stable products, while room temperature yields kinetic intermediates .
Q. How does the compound’s stability vary under hydrolytic or oxidative conditions, and what degradation products form?
Methodological Answer:
- Hydrolysis : In aqueous buffers (pH 7.4, 37°C), the ester group hydrolyzes to the carboxylic acid derivative. Pseudo-first-order kinetics apply, with half-life (~24 hrs) dependent on pH and temperature .
- Oxidation : Under H₂O₂/Fe²⁺ (Fenton conditions), the pyrazole ring undergoes hydroxylation, forming quinone-like byproducts. LC-MS identifies m/z +16 (hydroxylation) or m/z -44 (decarboxylation) fragments .
- Stabilizers : Adding antioxidants (e.g., BHT) or storing at –20°C in amber vials reduces degradation .
Q. What computational methods predict the compound’s bioactivity, and how do structural modifications alter binding affinity?
Methodological Answer:
- Docking Studies : AutoDock Vina simulates binding to kinases (e.g., CDK2). The methoxy group’s hydrogen bonding with Asp86 enhances affinity, while methyl groups improve hydrophobic interactions .
- QSAR Models : Hammett constants (σ) for substituents correlate with IC₅₀ values. Electron-donating groups (e.g., –OCH₃) increase potency by 2–3 fold .
- MD Simulations : 100-ns trajectories reveal stable binding conformations. Pyridine ring flexibility allows adaptation to active-site mutations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
